molecular formula C37H43NO12 B13843592 N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester

Cat. No.: B13843592
M. Wt: 696.8 g/mol
InChI Key: MTINDZALYKKRAY-ZNGXTDJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester involves several synthetic routes and reaction conditions The synthesis typically starts with the protection of the hydroxyl groups of the glucuronic acid moiety using acetyl groupsThe final step involves the esterification of the glucuronic acid with methyl ester . Industrial production methods may vary, but they generally follow similar steps with optimization for large-scale production.

Chemical Reactions Analysis

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester undergoes various types of chemical reactions, including:

Scientific Research Applications

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester has several scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the study of its chemical properties and reactions.

    Biology: The compound is used in biological research to study its effects on various biological systems.

    Medicine: It is used in neurology research to investigate its potential as an analgesic and its effects on the nervous system.

    Industry: The compound is used in the production of various pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors in the nervous system, leading to changes in neuronal activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter release and receptor activity .

Comparison with Similar Compounds

N-Benzyloxycarbonyl N-Desmethyl Dextrorphan-d3 2,3,4-Tri-O-acetyl-Beta-D-O-Glucuronic Acid Methyl Ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are valuable in research and industry.

Properties

Molecular Formula

C37H43NO12

Molecular Weight

696.8 g/mol

IUPAC Name

benzyl (1S,9S,10S)-3,5,6-trideuterio-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate

InChI

InChI=1S/C37H43NO12/c1-21(39)46-30-31(47-22(2)40)33(48-23(3)41)35(50-32(30)34(42)44-4)49-26-14-13-25-18-29-27-12-8-9-15-37(27,28(25)19-26)16-17-38(29)36(43)45-20-24-10-6-5-7-11-24/h5-7,10-11,13-14,19,27,29-33,35H,8-9,12,15-18,20H2,1-4H3/t27-,29+,30+,31+,32+,33-,35-,37+/m1/s1/i13D,14D,19D

InChI Key

MTINDZALYKKRAY-ZNGXTDJJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C(=O)OCC5=CC=CC=C5)[2H])O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)[2H]

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(CC4C5C3(CCCC5)CCN4C(=O)OCC6=CC=CC=C6)C=C2)C(=O)OC)OC(=O)C

Origin of Product

United States

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